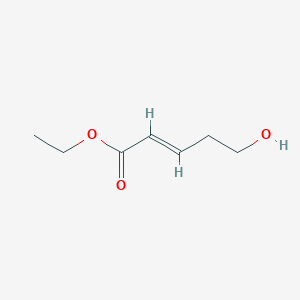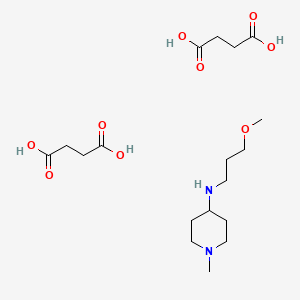![molecular formula C9H10FNO4S B2671789 4-[(2-Methoxyacetyl)amino]benzenesulfonyl fluoride CAS No. 2249323-54-2](/img/structure/B2671789.png)
4-[(2-Methoxyacetyl)amino]benzenesulfonyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-[(2-Methoxyacetyl)amino]benzenesulfonyl fluoride” is also known as AEBSF . It is a specific irreversible inhibitor of serine proteases, including chymotrypsin, kallikrein, plasmin, thrombin, and trypsin . It is a stable non-toxic alternative to PMSF .
Synthesis Analysis
The synthesis of benzenesulfonic acid derivatives, including “this compound”, has been reported in the literature . These compounds were synthesized and evaluated as competitive inhibitors of human neutrophil elastase (hNE), a serine proteinase .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a sulfonyl fluoride group . The compound has a molecular weight of 239.69 .Chemical Reactions Analysis
“this compound” is known to inhibit serine proteases in the cell culture and effectively reduce proteolytic activity at a specific amino acid site . It has been used to control the clipping of monoclonal antibodies during the fed-batch cell culture process .Physical and Chemical Properties Analysis
“this compound” is a powder that is soluble in water . It is stable for up to six months if stored refrigerated at a pH of less than 7 .Mecanismo De Acción
Direcciones Futuras
The use of “4-[(2-Methoxyacetyl)amino]benzenesulfonyl fluoride” in the cell culture process to reduce proteolytic activity is not commonly used for commercialized protein production yet . One of the reasons is due to the limited understanding of its degradation pathways and its effect on the active protein, which may raise safety concerns of the drug product .
Propiedades
IUPAC Name |
4-[(2-methoxyacetyl)amino]benzenesulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO4S/c1-15-6-9(12)11-7-2-4-8(5-3-7)16(10,13)14/h2-5H,6H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWSANOMGZFWCGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NC1=CC=C(C=C1)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{2-[Bis(propan-2-yl)amino]ethyl}-2-sulfanyl-3,4-dihydroquinazolin-4-one](/img/structure/B2671707.png)




![(3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazol-1-yl)(2-furyl)methanone](/img/structure/B2671716.png)


![2-[3-(2,2,2-Trifluoroethyl)phenyl]propan-1-ol](/img/structure/B2671722.png)

![N-(2,4-dimethylphenyl)-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide](/img/structure/B2671724.png)

![4-[1-(5-Phenyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]piperazin-2-one](/img/structure/B2671729.png)
